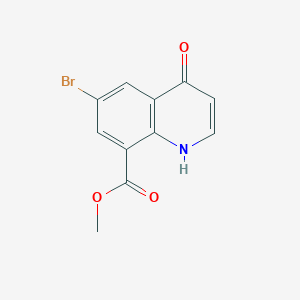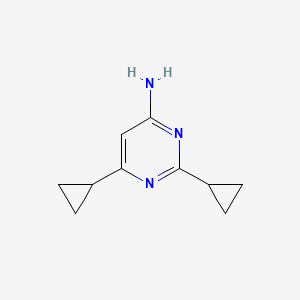
2,6-Dicyclopropylpyrimidin-4-amine
Vue d'ensemble
Description
2,6-Dicyclopropylpyrimidin-4-amine is a useful research compound. Its molecular formula is C10H13N3 and its molecular weight is 175.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activités anti-inflammatoires
Les pyrimidines, y compris la 2,6-dicyclopropylpyrimidin-4-amine, ont été trouvées avoir des effets anti-inflammatoires. Ces effets sont attribués à leur réponse inhibitrice contre l'expression et les activités de certains médiateurs inflammatoires vitaux tels que la prostaglandine E2, la synthase d'oxyde nitrique inductible, le facteur de nécrose tumorale-α, le facteur nucléaire κB, les leucotriènes et certaines interleukines .
Propriétés antimicrobiennes
Les dérivés de pyrimidine ont été rapportés pour présenter des propriétés antimicrobiennes. Cela les rend potentiellement utiles dans le développement de nouveaux médicaments antimicrobiens .
Applications antifongiques
En plus de leurs propriétés antimicrobiennes, les pyrimidines ont également des propriétés antifongiques. Cela les rend potentiellement utiles dans le traitement des infections fongiques .
Applications anticancéreuses
Les pyrimidines ont été trouvées avoir des propriétés anticancéreuses. Par exemple, certains médicaments à base de pyrimidine ont été établis comme traitements de la leucémie .
Propriétés antihypertensives
Les pyrimidines ont été rapportées pour avoir des propriétés antihypertensives, les rendant potentiellement utiles dans le traitement de l'hypertension artérielle .
Applications antidiabétiques
Les pyrimidines ont été rapportées pour avoir des propriétés antidiabétiques. Cela les rend potentiellement utiles dans le traitement du diabète .
Safety and Hazards
The safety data sheet for a similar compound, 2-amino-4,6-dimethylpyrimidine, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to use this compound only in well-ventilated areas and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Orientations Futures
While specific future directions for 2,6-Dicyclopropylpyrimidin-4-amine are not mentioned in the available literature, research into pyrimidine derivatives is ongoing due to their potential pharmacological effects . Further studies could focus on the synthesis of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity .
Mécanisme D'action
Target of Action
Similar compounds, such as 4,6-diarylpyrimidin-2-amine derivatives, have been shown to inhibit aurora kinase a (aurka), a protein that plays a crucial role in cell division .
Mode of Action
Similar compounds have been shown to inhibit aurka activity, reducing phosphorylation of aurka at thr283 .
Biochemical Pathways
Inhibition of aurka can affect cell cycle progression, particularly the transition from g2 to m phase .
Result of Action
Similar compounds have been shown to cause the accumulation of cells in the g2/m phase of the cell cycle and trigger the cleavages of caspase-3, caspase-7, and poly (adp-ribose) polymerase, indicating the induction of apoptosis .
Analyse Biochimique
Biochemical Properties
2,6-Dicyclopropylpyrimidin-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can modulate the activity of the kinases, thereby affecting downstream signaling pathways. Additionally, this compound can bind to specific receptors on the cell surface, altering their conformation and activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell growth and division . Its impact on cellular metabolism includes the modulation of metabolic enzymes, which can affect the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. For instance, it has been found to inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis . Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression . These molecular interactions are critical for understanding the compound’s overall biological activity.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell viability and proliferation . These temporal effects are crucial for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects are important for determining the therapeutic window and safety profile of the compound in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body. For instance, it is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can have different biological activities and can influence the overall pharmacokinetic profile of the compound . Understanding these metabolic pathways is essential for predicting the compound’s behavior in vivo.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability . These transport and distribution mechanisms are important for understanding the compound’s pharmacodynamics and pharmacokinetics.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be localized to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, depending on its targeting signals and post-translational modifications . For example, it has been observed to accumulate in the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Understanding its subcellular localization is essential for elucidating its mechanism of action and biological effects.
Propriétés
IUPAC Name |
2,6-dicyclopropylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c11-9-5-8(6-1-2-6)12-10(13-9)7-3-4-7/h5-7H,1-4H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOZKPDHMMSULL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC(=N2)C3CC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


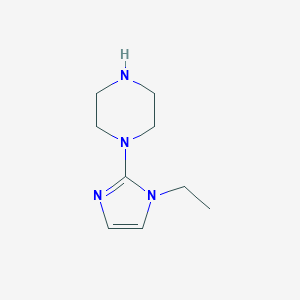
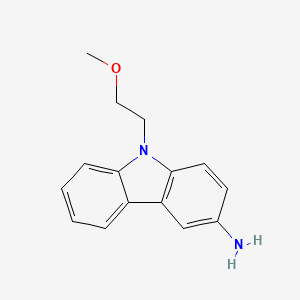
![2-phenyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1463065.png)

![4-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1463070.png)
![5-oxo-1-[4-(1H-tetrazol-1-yl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1463071.png)

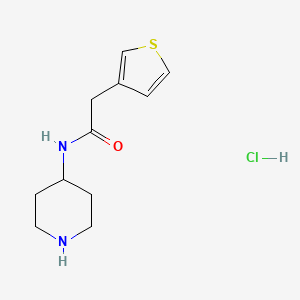
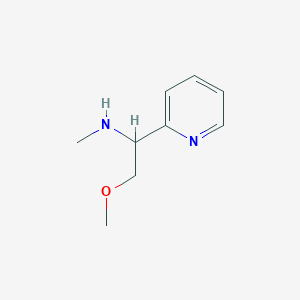

![ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B1463082.png)
![Ethyl[1-(4-methylphenyl)propyl]amine hydrochloride](/img/structure/B1463083.png)
![[1-(3-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1463084.png)
